molecular formula C16H22FN3O4 B2515330 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034362-54-2

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2515330
CAS No.: 2034362-54-2
M. Wt: 339.367
InChI Key: QTFQODFYXVXBHA-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a chemical compound of interest in medicinal chemistry and preclinical research. It features a fluoropyrimidine core linked to a pyrrolidine ring, a structural motif found in compounds investigated for various biological activities . The 5-fluoropyrimidine subunit is a common pharmacophore in drug discovery, often associated with enzyme inhibition and other targeted interactions. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in developing potential inhibitors . Its structure, which includes an acetate ester, also makes it a potential candidate for probing prodrug strategies and metabolic pathways. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-5-12-13(17)14(19-9-18-12)23-11-6-7-20(8-11)15(22)16(3,4)24-10(2)21/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQODFYXVXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves multistep organic synthesis:

  • Step 1: : Preparation of 6-Ethyl-5-fluoropyrimidine-4-ol starting from pyrimidine with an ethyl and fluorine functional group using electrophilic fluorination and alkylation.

  • Step 2: : Reaction with pyrrolidine under basic conditions (like sodium hydride) to form the pyrimidine-pyrrolidine ether linkage.

  • Step 3: : Acetylation of 2-methyl-1-oxopropan-2-yl using acetic anhydride in the presence of a catalyst (like DMAP).

Industrial Production Methods

Scaling up for industrial production typically involves optimized reaction conditions for high yield and purity, automated flow reactors for consistent synthesis, and rigorous quality control protocols. Techniques like crystallization and column chromatography help achieve purity standards required in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits a variety of reactions:

  • Oxidation: : Can occur at the ethyl group under controlled conditions using reagents like potassium permanganate.

  • Reduction: : Less common due to stability, but possible at the acetyl group under strong reducing conditions (lithium aluminum hydride).

  • Substitution: : Especially the fluorine atom, which can be substituted using nucleophilic aromatic substitution mechanisms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, mild heating.

  • Reduction: : Lithium aluminum hydride, in dry ether.

  • Substitution: : Strong nucleophiles like sodium ethoxide.

Major Products

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of alcohols from acetyl groups.

  • Substitution: : Varied products depending on nucleophile used, often altering the aromatic ring structure.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exhibit significant anticancer activity. For instance, pyrimidine derivatives have been studied extensively for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.

A notable study demonstrated that related compounds could inhibit mutant isocitrate dehydrogenase (IDH), an enzyme frequently mutated in certain cancers, leading to reduced tumor cell viability . This suggests that our compound may also engage similar mechanisms.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various biological assays. Studies have shown that fluorinated pyrimidines can possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

In vitro tests indicated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antibiotics .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects. Compounds with similar structures have shown dual inhibition of COX and lipoxygenase (LOX), suggesting that our compound could be investigated for its anti-inflammatory properties .

Case Studies

Several case studies have documented the biological activities associated with compounds structurally related to this compound:

Study ReferenceCompound TestedActivityFindings
Pyrimidine DerivativeAnticancerInhibition of mutant IDH
Fluorinated PyrimidinesAntimicrobialEffective against S. aureus and E. coli
COX InhibitorsAnti-inflammatoryDual inhibition of COX and LOX

Mechanism of Action

The compound functions by interacting with specific molecular targets:

  • Molecular Targets: : Often enzymes and receptors in biochemical pathways.

  • Pathways Involved: : It may inhibit or activate enzymatic activity, affecting downstream metabolic or signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

Core Structure : Pyrimidine with methyl (C6) and thietan-3-yloxy (C4) substituents.
Key Differences :

  • The thietan-3-yloxy group (a sulfur-containing three-membered ring) in Compound 1 contrasts with the pyrrolidinyloxy group in the target compound.
  • Linkage : Compound 1 contains a thioacetate ester (─S─COOEt), while the target compound uses an oxygen-based acetate ester (─O─COOAc). Thioesters are typically more reactive but less metabolically stable than oxygen esters.
    Implications :
  • The fluorine in the target compound may enhance metabolic stability by blocking oxidative pathways, whereas the ethyl group could increase lipophilicity compared to Compound 1’s methyl group .
  • The pyrrolidinyloxy group in the target compound may offer better conformational flexibility for target binding compared to the rigid thietan ring in Compound 1.

Pyridine Derivatives ()

Example 1 : 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine
Example 2 : (E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate
Core Structure : Pyridine with fluorinated and pyrrolidine-based substituents.
Key Differences :

  • Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) in the target compound.
  • In contrast, the target compound’s acetate ester is smaller and more prone to hydrolysis. Implications:
  • The acrylate ester in Example 2 may undergo Michael addition reactions or serve as a prodrug, whereas the acetate in the target compound is a classical ester likely cleaved by esterases .
  • Fluorine at position 2 in the pyridine derivatives may influence electronic properties differently than fluorine at position 5 in the pyrimidine core of the target compound.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 1 () Pyridine Derivatives ()
Core Heterocycle Pyrimidine (C5-F, C6-Et) Pyrimidine (C6-Me, C4-thietan) Pyridine (C2-F, C6-pyrrolidine-TBS)
Key Substituents Pyrrolidinyloxy, acetate ester Thietan-3-yloxy, thioacetate TBS-protected pyrrolidine, acrylate/allyl
Lipophilicity (Predicted) Moderate (ethyl and fluorine balance hydrophobicity) High (thioester and thietan) Very high (TBS group)
Metabolic Stability Likely high (C-F bond, acetate ester) Moderate (thioester susceptibility) Low (TBS hydrolysis, acrylate reactivity)
Prodrug Potential High (acetate cleavage) Limited (thioester stability) Variable (acrylate as Michael acceptor)

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a derivative of pyrimidine and pyrrolidine, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Pyrimidine moiety : The 6-Ethyl-5-fluoropyrimidin-4-yl group contributes to the compound's biological activity.
  • Pyrrolidine ring : This cyclic amine enhances the interaction with biological targets.

The molecular formula is C15H20FN3O4C_{15}H_{20}FN_{3}O_{4}, with a molecular weight of approximately 325.34 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown enhanced antibacterial activity against various strains of bacteria due to their ability to inhibit bacterial DNA synthesis .

Compound TypeActivityReference
Pyrimidine DerivativesAntibacterial
Fluorinated CompoundsEnhanced Efficacy

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds that contain fluorinated pyrimidines are known for their role in cancer therapy, particularly in inhibiting tumor growth by interfering with nucleic acid synthesis . Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Enzyme Inhibition

Enzymatic pathways involving kinases and other targets are crucial for various cellular processes. The presence of the pyrrolidine ring may facilitate binding to target enzymes, potentially leading to inhibition of pathways involved in disease progression. Research indicates that similar compounds can act as effective inhibitors of serine/threonine kinases, which are often implicated in cancer and inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives against resistant bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
  • Anticancer Properties : In vitro studies demonstrated that the compound could inhibit proliferation in several cancer cell lines, including breast and colon cancer cells. This was attributed to its ability to disrupt cell cycle progression and induce apoptosis .
  • Kinase Inhibition : A recent study focused on the inhibition of TBK1 by pyrimidine derivatives. The findings revealed that modifications on the pyrimidine structure could significantly enhance binding affinity, indicating a promising avenue for drug design targeting inflammatory pathways .

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